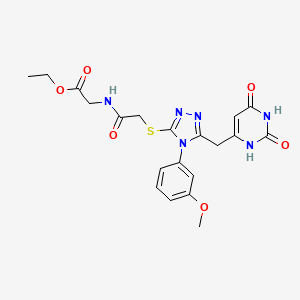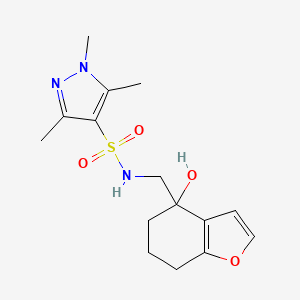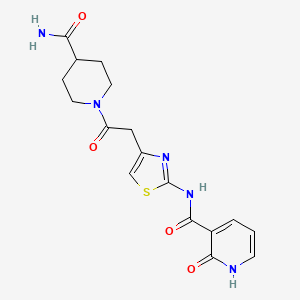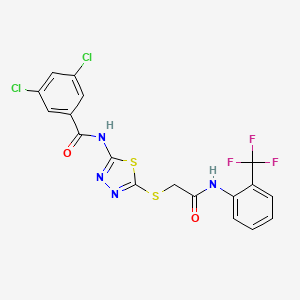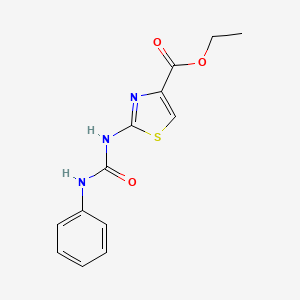
乙酸乙酯 2-(3-苯基脲基)噻唑-4-甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of ethyl 2-aminothiazole-4-carboxylate with aldehyde/ketone in absolute ethanol, with a few drops of glacial acetic acid added . The reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by FTIR and NMR (1H and 13C) . The IR spectrum shows peaks corresponding to C=O ester, C–H, C=C, C=N, and OH groups . The 1H NMR spectrum shows signals corresponding to CH2, CH3, thiazole, Ar, H–C=N, and Ar–OH .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 196–198 °C . The compounds are characterized by FTIR and NMR (1H and 13C), which provide information about their chemical structure .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “Ethyl 2-(3-phenylureido)thiazole-4-carboxylate,” focusing on six unique applications:
Antibacterial Agents
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate has shown significant potential as an antibacterial agent. Thiazole derivatives, including this compound, exhibit strong activity against various gram-positive and gram-negative bacteria. This makes them valuable in developing new antibiotics, especially in the face of rising antibiotic resistance .
Anticancer Research
This compound is also explored for its anticancer properties. Thiazole derivatives have been found to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. Research into Ethyl 2-(3-phenylureido)thiazole-4-carboxylate could lead to the development of new chemotherapeutic agents .
Anti-inflammatory Applications
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate has potential anti-inflammatory properties. Thiazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes, making them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound is also studied for its antioxidant properties. Thiazole derivatives can neutralize free radicals, reducing oxidative stress and preventing cellular damage. This application is particularly relevant in the development of treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .
Antitubercular Agents
Research has shown that thiazole derivatives, including Ethyl 2-(3-phenylureido)thiazole-4-carboxylate, possess antitubercular activity. These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, making them potential candidates for new TB treatments .
Antifungal Applications
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate is also being investigated for its antifungal properties. Thiazole derivatives have shown efficacy against various fungal pathogens, which could lead to the development of new antifungal medications to treat infections like candidiasis and aspergillosis .
作用机制
The mechanism of action of similar compounds involves interactions with target enzymes. For instance, some designed compounds were docked with the target enzyme UDP-N-acetylmuramate/l-alanine ligase, and showed strong binding affinity . These compounds could be considered to act as antagonists against this target enzyme .
未来方向
The future directions for research on similar compounds could involve further exploration of their therapeutic roles. The synthesized compounds showed moderate to significant antibacterial and antifungal potential . Therefore, these compounds could be further investigated for their potential as therapeutic agents against various diseases.
属性
IUPAC Name |
ethyl 2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-2-19-11(17)10-8-20-13(15-10)16-12(18)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVJHSQRJOVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842343.png)
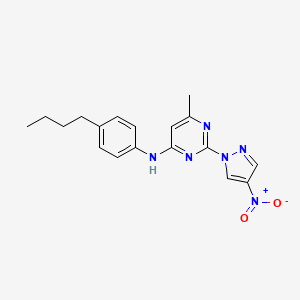
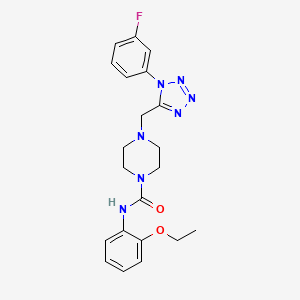
![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide](/img/structure/B2842350.png)
![N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B2842351.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2842354.png)
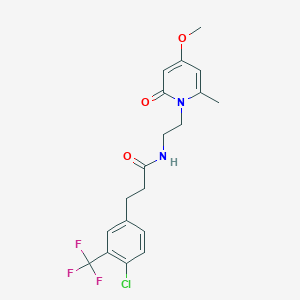
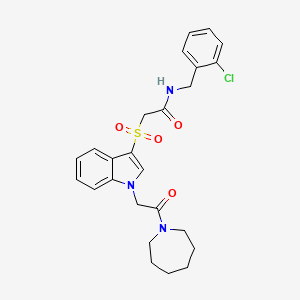
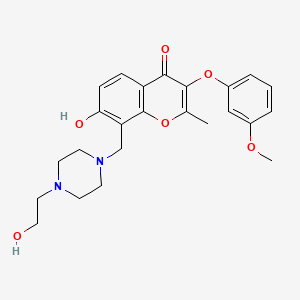
![N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2842358.png)
